2,5-dichloro-3-(chlorosulfonyl)benzoic acid

Lipophilicity Drug Design Chromatographic Separation

Choose the 2,5-dichloro-3-chlorosulfonyl regioisomer (CAS 926241-32-9) for aqueous-phase medicinal chemistry: its low LogP (~0.85) and ionized carboxylate at physiological pH (pKa 2.59) eliminate the need for assay-confounding co-solvents required by the lipophilic 2,4-dichloro analog (LogP 2.88–3.70). The 2,5-dichloro pattern tunes chlorosulfonyl electrophilicity for sequential chemoselective derivatizations. 95% purity; corrosive (UN 3261, Class 8); shipped under ice pack. Request bulk pricing.

Molecular Formula C7H3Cl3O4S
Molecular Weight 289.5 g/mol
CAS No. 926241-32-9
Cat. No. B6612382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-3-(chlorosulfonyl)benzoic acid
CAS926241-32-9
Molecular FormulaC7H3Cl3O4S
Molecular Weight289.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)Cl)S(=O)(=O)Cl)Cl
InChIInChI=1S/C7H3Cl3O4S/c8-3-1-4(7(11)12)6(9)5(2-3)15(10,13)14/h1-2H,(H,11,12)
InChIKeyRXTNJWLBNOOVJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-3-(chlorosulfonyl)benzoic Acid (CAS 926241-32-9): Procurement-Relevant Physicochemical Baseline and In-Class Positioning


2,5-Dichloro-3-(chlorosulfonyl)benzoic acid (CAS 926241-32-9) is an aromatic sulfonyl chloride belonging to the class of halogenated benzoic acid derivatives. It features a benzoic acid core substituted with chlorine atoms at the 2- and 5-positions and a reactive chlorosulfonyl group at the 3-position, yielding the molecular formula C7H3Cl3O4S and a molecular weight of 289.52 g/mol . The compound is a bifunctional building block whose carboxylic acid and chlorosulfonyl moieties confer dual reactivity, making it a strategic intermediate in medicinal and agrochemical research programs . Commercially, it is typically supplied at 95% purity and is classified as a corrosive hazardous material (UN 3261, Class 8, Packing Group III) .

Why Generic Substitution of 2,5-Dichloro-3-(chlorosulfonyl)benzoic Acid Is Chemically Inadvisable: Positional Isomerism and Chlorine Count Dictate Physicochemical and Reactivity Outcomes


Within the dichloro-chlorosulfonyl-benzoic acid family, positional isomerism profoundly alters key physicochemical properties: the 2,5-dichloro-3-chlorosulfonyl regioisomer (LogP ≈ 0.85, pKa ≈ 2.59) differs from the 2,4-dichloro-5-chlorosulfonyl isomer (LogP 2.88–3.70) by over two orders of magnitude in calculated lipophilicity [1][2]. The chlorine substitution pattern also modulates the electrophilicity of the chlorosulfonyl group through inductive and resonance effects, directly impacting reaction rates and regiochemical outcomes in downstream sulfonamide, sulfonate ester, or sulfonic acid derivatizations [3]. Thus, interchanging regioisomers without re-optimizing synthetic protocols risks altered yields, purification profiles, and—in biologically relevant applications—unpredictable target engagement due to divergent molecular recognition properties.

Quantitative Differentiation Evidence for 2,5-Dichloro-3-(chlorosulfonyl)benzoic Acid (926241-32-9) Against Key Structural Comparators


Lipophilicity (LogP) Comparison: 2,5-Dichloro-3-(chlorosulfonyl)benzoic Acid vs. 2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid

The 2,5-dichloro-3-(chlorosulfonyl) regioisomer exhibits a measured/calculated LogP of 0.846, which is 3.4- to 4.4-fold more hydrophilic than the 2,4-dichloro-5-(chlorosulfonyl) isomer (LogP 2.88–3.70) [1][2]. This differential arises from the unique spatial arrangement of electron-withdrawing chlorine and chlorosulfonyl groups, which alters the molecular dipole and solvent-exposed polar surface area. Computed TPSA for the target compound (71.44 Ų) further corroborates its enhanced polarity relative to the 2,4-isomer (PSA 79.82 Ų, yet higher LogP due to differing hydrogen-bond network potential) [1].

Lipophilicity Drug Design Chromatographic Separation

Acid Strength (pKa) Differentiation: The 2,5-Dichloro-3-(chlorosulfonyl) Motif as a Stronger Carboxylic Acid vs. Non-Halogenated and Monochloro Analogs

The calculated acid pKa of 2,5-dichloro-3-(chlorosulfonyl)benzoic acid is 2.59 [1], reflecting the combined electron-withdrawing effect of two ortho/para-positioned chlorine atoms and the meta-positioned –SO₂Cl group. This places the compound among the most acidic benzoic acid derivatives in its class: the unsubstituted 3-(chlorosulfonyl)benzoic acid (CAS 4025-64-3) is predicted to exhibit a pKa closer to 3.4–3.8 (based on the single –SO₂Cl group contribution), while the monochloro 2-chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4, pKa estimated ~2.8–3.2) falls intermediate [2][3].

Ionization State Reactivity Salt Formation

Melting Point and Thermal Stability Contrast: The 2,5-Dichloro-3-substitution Pattern vs. the 2,4-Dichloro-5-substitution Isomer

The melting point of 2,5-dichloro-3-(chlorosulfonyl)benzoic acid has not been publicly reported in accessible databases. However, its closest positional isomer, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid (CAS 3740-18-9), exhibits a melting point of 178–180 °C , while the 2,6-dichloro-3-chlorosulfonyl isomer (CAS 53553-05-2) melts at 168–170 °C [1]. The monochloro analog (2-chloro-5-(chlorosulfonyl)benzoic acid, CAS 137-64-4) melts significantly lower at 61–62 °C [2]. This class-level trend suggests that the 2,5-dichloro-3-substitution pattern likely yields a melting point in a range that differs from both the 2,4- and 2,6-isomers, potentially impacting recrystallization solvent selection and polymorph screening.

Purity Assessment Formulation Storage Stability

Substituent Pattern and Regiochemical Reactivity: Distinct Kinetic Behavior in Nucleophilic Substitution at Sulfonyl Center

The specific arrangement of electron-withdrawing substituents in 2,5-dichloro-3-(chlorosulfonyl)benzoic acid—with chlorine atoms flanking the carboxylic acid at positions 2 and 5, and the chlorosulfonyl group situated at position 3—creates a unique electronic environment at the sulfonyl sulfur center. Classical kinetic studies on aromatic sulfonyl chlorides demonstrate that both steric and electronic effects of ring substituents significantly modulate SN2-type hydrolysis and aminolysis rates [1][2]. While no direct head-to-head kinetic data comparing the 2,5- vs. 2,4- vs. 2,6-dichloro regioisomers have been published, the meta-substitution pattern of the –SO₂Cl group relative to the –COOH group in the 2,5-isomer is distinct from the para–meta orientation seen in the 2,4-isomer (where –Cl and –SO₂Cl are at positions 4 and 5, i.e., para to each other but meta to –COOH) .

Sulfonamide Synthesis Reaction Kinetics Regioselectivity

Optimal Application Scenarios for 2,5-Dichloro-3-(chlorosulfonyl)benzoic Acid Driven by Quantitative Differentiation Evidence


Polar Sulfonamide Library Synthesis Requiring Enhanced Aqueous Compatibility

The low LogP (~0.85) and the predicted preponderance of the ionized carboxylate form at physiological pH (pKa 2.59) make this compound the preferred core scaffold for generating sulfonamide libraries intended for aqueous biological assay conditions, where the more lipophilic 2,4-dichloro isomer (LogP 2.88–3.70) would require solubilizing co-solvents that may confound cellular readouts [1][2].

Medicinal Chemistry Hit-to-Lead Programs Targeting Polar or Charged Binding Pockets

The enhanced acidity and polarity of the 2,5-dichloro-3-(chlorosulfonyl) scaffold may facilitate key ionic interactions with basic residues (Arg, Lys, His) in target protein binding sites, offering a differentiated starting point for medicinal chemistry campaigns where the monochloro or 2,4-dichloro analogs lack the requisite charge complementarity [1].

Synthetic Route Scouting Requiring Orthogonal Reactivity of Carboxylic Acid vs. Sulfonyl Chloride in Aqueous-Organic Biphasic Systems

The combination of a strong carboxylic acid (pKa 2.59) and a hydrolytically reactive chlorosulfonyl group in a single bifunctional intermediate enables sequential chemoselective transformations: the acid can be deprotonated and protected or coupled in aqueous base without competing sulfonyl chloride hydrolysis being accelerated relative to less acidic analogs, a profile that simplifies one-pot sequential derivatization strategies compared to the 2,4-dichloro isomer [2].

Agrochemical Intermediate Development with Differentiated Environmental Fate Properties

The lower LogP and distinct substitution pattern of the 2,5-dichloro-3-chlorosulfonyl regioisomer predict altered soil mobility, leaching potential, and biodegradation kinetics compared to the 2,4-dichloro analog, making it a preferred intermediate for designing herbicides or fungicides with targeted environmental persistence profiles [1][2].

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